N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(4-methylbenzenesulfonamido)benzamide
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Overview
Description
The compound is a sulfonamide derivative, which are known for their various biological activities . The presence of the thiazole and benzothiazole rings could potentially contribute to its biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy would likely be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonamide group could potentially undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups .Scientific Research Applications
Anticancer Potential
Researchers have synthesized derivatives related to 2-[(4-methylphenyl)sulfonylamino]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide, demonstrating promising pro-apoptotic activity in melanoma cell lines. Specifically, a compound showed significant growth inhibition against melanoma cancer cell lines, indicating potential anticancer applications (Yılmaz et al., 2015).
Synthesis of Heterocycles
The compound's structure has been utilized in the synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles are essential in various pharmacological and biological applications, highlighting the compound's role in developing new chemical entities (Darweesh et al., 2016).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, chemically related to the given compound, have shown efficacy as class III electrophysiological agents. This indicates potential applications in developing drugs for cardiac arrhythmias (Morgan et al., 1990).
Antimalarial and Antiviral Properties
Sulphonamide derivatives, including structures similar to the queried compound, have been investigated for their antimalarial activity. Moreover, their potential in COVID-19 drug development has been explored, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Synthesis of Bioactive Molecules
The compound's framework has been used in synthesizing bioactive molecules like fluoro-substituted benzothiazoles, displaying a range of biological activities, including antimicrobial properties (Patel et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S3/c1-13-7-9-15(10-8-13)33(29,30)27-17-6-4-3-5-16(17)22(28)26-23-25-18-11-12-19-20(21(18)32-23)24-14(2)31-19/h3-12,27H,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSZMKZOHMGDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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